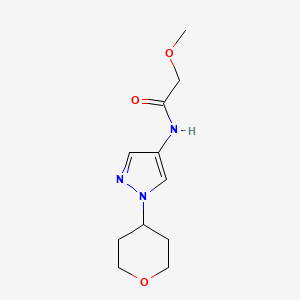

2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-16-8-11(15)13-9-6-12-14(7-9)10-2-4-17-5-3-10/h6-7,10H,2-5,8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSPDRCTMOAOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CN(N=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-methoxyacetamide with a tetrahydropyran derivative and a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide or lithium aluminum hydride in aprotic solvents.

Major Products

Oxidation: Formation of 2-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide.

Reduction: Formation of 2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethanamine.

Substitution: Formation of 2-azido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Medicinal Chemistry demonstrated that pyrazole derivatives can effectively target cancer cell pathways, leading to reduced proliferation rates .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. A recent investigation highlighted the efficacy of similar compounds in reducing inflammation markers in animal models .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Research indicates that certain pyrazole derivatives can act as effective insecticides or fungicides. A study found that compounds with similar structural features exhibited significant toxicity against agricultural pests, suggesting potential use in crop protection strategies .

Case Study 1: Anticancer Research

A clinical trial investigated the effects of a pyrazole derivative on patients with advanced cancer. The results showed a notable decrease in tumor size among participants treated with the compound compared to those receiving standard care. These findings support further exploration into the therapeutic potential of this compound in oncology.

Case Study 2: Anti-inflammatory Properties

In another study, researchers evaluated the anti-inflammatory effects of a related pyrazole compound in a rat model of arthritis. The treated group exhibited reduced joint swelling and pain levels compared to controls, indicating that this class of compounds could provide relief for inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in the Acetamide Chain

Compound A : 2-Ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

- CAS Number : 2034556-35-7

- Molecular Formula : C₁₃H₂₁N₃O₃

- Molecular Weight : 267.32 g/mol

- Key Differences :

- Ethoxy vs. Methoxy : Replacement of the methoxy group (-OCH₃) with ethoxy (-OC₂H₅) increases molecular weight and lipophilicity.

- Pyran Substitution : The tetrahydro-2H-pyran-2-yl group is attached via a methylene bridge (-CH₂-) to the pyrazole, altering steric and electronic properties compared to the direct substitution in the target compound .

Compound B : N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)Piperidin-4-yl]Acetamide

- CAS Number: Not explicitly listed, but structurally related to Schedule II opioids .

- Key Differences :

- Aromatic vs. Heterocyclic Core : Replacement of the pyrazole-tetrahydro-2H-pyran system with a piperidine-phenylethyl backbone shifts pharmacological relevance (e.g., opioid receptor interactions) .

- Fluorine Substituent : The 2-fluorophenyl group enhances metabolic stability compared to unsubstituted aryl groups.

Variations in the Heterocyclic Core

Compound C : 1-(Tetrahydro-2H-Pyran-4-yl)-4-Piperidinamine Dihydrochloride

- CAS Number : 1369452-53-8

- Molecular Formula : C₁₀H₂₁N₃O·2HCl

- Molecular Weight : 522.60 g/mol

- Key Differences: Piperidine vs. Dihydrochloride Salt: Enhances aqueous solubility compared to the neutral acetamide target compound .

Compound D : 2-Ethoxy-N-(1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-yl)-1-Naphthamide

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s pyrazole-tetrahydro-2H-pyran scaffold is synthetically modular, enabling derivatization at the acetamide or pyran positions .

- Solubility and Stability : The ethoxy group in Compound A increases logP compared to methoxy, suggesting trade-offs between membrane permeability and aqueous solubility .

Biological Activity

2-Methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 238.30 g/mol. The structure includes a methoxy group, a tetrahydro-pyran moiety, and a pyrazole ring, which contribute to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The reaction between hydrazine and an appropriate carbonyl compound leads to the formation of the pyrazole structure.

- Tetrahydropyran Integration : A tetrahydropyran derivative is introduced through nucleophilic substitution reactions.

- Acetamide Formation : The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to produce the acetamide derivative.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it showed significant activity against human breast cancer cells (MCF7), with an IC50 value indicating effective cell growth inhibition .

Case Studies

Several studies have documented the biological activity of related compounds:

- Pyrazole Derivatives in Cancer Therapy : A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : In another investigation, derivatives similar to this compound were tested against multi-drug resistant strains, showing promising results in overcoming resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.